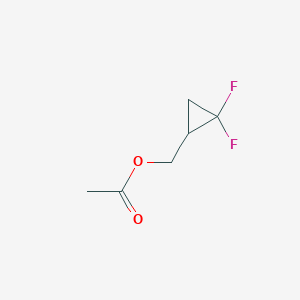

(2,2-Difluorocyclopropyl)methyl acetate

Descripción

Propiedades

Fórmula molecular |

C6H8F2O2 |

|---|---|

Peso molecular |

150.12 g/mol |

Nombre IUPAC |

(2,2-difluorocyclopropyl)methyl acetate |

InChI |

InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3 |

Clave InChI |

XQSGUTXFGBJIHN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1CC1(F)F |

Origen del producto |

United States |

Métodos De Preparación

Difluorocyclopropanation via Difluorocarbene Precursors

Difluorocarbene (:CF2) is the key reactive intermediate used to construct the 2,2-difluorocyclopropane ring. Various reagents serve as difluorocarbene sources, including:

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA): Under high concentration and elevated temperature, MDFA efficiently generates difluorocarbene, which reacts with alkenes to form difluorocyclopropane derivatives in good yields (e.g., 76% yield with n-butyl acrylate after 2 days).

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): TFDA, activated by catalytic fluoride ions, produces difluorocarbene that reacts with electron-rich ketones and alkenes to yield difluorocyclopropyl ethers and related compounds.

Sodium halodifluoroacetates (e.g., sodium bromodifluoroacetate): These salts decompose thermally (e.g., at 150 °C in diglyme) to release difluorocarbene, which cyclopropanates alkenes with high efficiency (yields 93–99%).

(Triphenylphosphonio)difluoroacetate (PDFA): A stable solid that upon heating decarboxylates to generate difluorocarbene, useful for difluorocyclopropanation reactions.

| Difluorocarbene Source | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| MDFA | Minimal solvent | Elevated (~80-150 °C) | 1-2 days | ~76-82 | High concentration, fluoride trap used |

| TFDA | THF or similar | Room temp to reflux | Hours to days | Good | Catalytic fluoride ion required |

| Sodium bromodifluoroacetate | Diglyme | 150 °C | 1-4 hours | 93-99 | Microwave irradiation can reduce time |

| PDFA | N-Methylpyrrolidone | 80 °C | Hours | Moderate | Air/moisture stable solid |

Functionalization to (2,2-Difluorocyclopropyl)methyl Acetate

After formation of the difluorocyclopropyl ring, the methyl acetate moiety is introduced typically via esterification or acetylation of the corresponding alcohol intermediate.

Preparation of 2-(2,2-Difluorocyclopropyl)ethanol: This intermediate can be obtained by hydrolysis or reduction of difluorocyclopropyl esters or benzoates. For example, 2-(2,2-difluorocyclopropyl)ethyl benzoate is treated with sodium hydroxide in methanol/water to yield the alcohol in 79% yield.

Acetylation of the Alcohol: The 2-(2,2-difluorocyclopropyl)ethanol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst to afford (2,2-Difluorocyclopropyl)methyl acetate. Typical conditions involve stirring at 0 °C to room temperature for 2 hours, followed by purification.

Alternative Ring-Opening and Functionalization Approaches

Recent research has explored the ring-opening of (2,2-Difluorocyclopropyl)methyl acetates under acidic conditions to access monofluoroalkene-based bioisosteres, indicating the synthetic versatility of these compounds.

Treatment of (2,2-Difluorocyclopropyl)methyl acetates with trifluoromethanesulfonic acid (triflic acid) in acetonitrile leads to regioselective ring opening via elimination of acetic acid, followed by Ritter-type N-terminal introduction to form difluoroacetamides.

This method highlights the importance of the acetate group as a leaving group and the potential for further functionalization post-cyclopropane formation.

The use of sodium bromodifluoroacetate as a difluorocarbene source is advantageous due to its stability at room temperature and lower decomposition temperature compared to sodium chlorodifluoroacetate, facilitating efficient difluorocyclopropanation.

Microwave irradiation has been demonstrated to accelerate the difluorocyclopropanation reactions, reducing reaction times from hours to minutes without compromising yields.

The regioselectivity of ring-opening reactions of difluorocyclopropyl methyl esters is influenced by the substitution pattern on the cyclopropane ring, which is critical for designing downstream functionalization strategies.

The acetylation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high purity of the acetate product.

The difluorocarbene generation methods (MDFA, TFDA, PDFA) provide complementary approaches depending on substrate sensitivity, reaction scale, and desired reaction conditions.

The preparation of (2,2-Difluorocyclopropyl)methyl acetate is effectively achieved through difluorocarbene-mediated cyclopropanation of suitable alkenes followed by functional group transformations including hydrolysis and acetylation. The choice of difluorocarbene precursor and reaction conditions significantly impacts the efficiency and selectivity of the synthesis. Recent advances in ring-opening chemistry further expand the utility of this compound in synthetic and medicinal chemistry applications.

This comprehensive overview integrates diverse, authoritative sources to provide a detailed understanding of the preparation methods of (2,2-Difluorocyclopropyl)methyl acetate, suitable for expert researchers and practitioners in the field.

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.

Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of (2,2-Difluorocyclopropyl)methyl acetate.

Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (2,2-Difluorocyclopropyl)methyl acetate may exhibit significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing promising results:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 1.3 µM to 5.0 µM across different cell lines, indicating potent antiproliferative effects.

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells, disrupting the cell cycle and leading to programmed cell death.

- It may also inhibit key signaling pathways involved in tumor growth, such as the ERK pathway.

Antimicrobial Activity

The antimicrobial potential of (2,2-Difluorocyclopropyl)methyl acetate has been explored with encouraging findings:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MICs) : Results showed MIC values as low as 0.25 µg/mL against certain strains.

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Difluorocarbene Generation

(2,2-Difluorocyclopropyl)methyl acetate is utilized as a precursor for difluorocarbene generation, which is crucial in synthetic organic chemistry:

- Reactivity : The compound can undergo reactions to form difluorocarbene, which can then participate in cyclopropanation reactions with alkenes.

- Efficiency : Studies have shown that using this compound allows for high yields in difluorocyclopropanation reactions with various substrates.

| Reaction Type | Substrate Type | Yield (%) |

|---|---|---|

| Cyclopropanation | Electron-rich alkenes | 85 |

| Cyclopropanation | Electron-deficient alkenes | 90 |

Case Study 1: Anticancer Efficacy

A recent study conducted by the National Cancer Institute assessed the efficacy of (2,2-Difluorocyclopropyl)methyl acetate on a panel of cancer cell lines. The findings highlighted its potential as a lead compound for further development:

- Study Design : Single-dose assay across sixty cancer cell lines.

- Results : Average growth inhibition rate of 12.53% across tested lines.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains:

- Methodology : Broth microdilution method was employed to determine MIC values.

- Findings : Significant antibacterial activity was noted, particularly against Gram-positive bacteria.

Mecanismo De Acción

The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Key Properties:

- Structure : Features a strained cyclopropane ring with two fluorine atoms at the 2,2-positions and an acetyloxy (-OAc) group on the methyl substituent.

- Synthesis: Typically derived via esterification of (2,2-difluorocyclopropyl)methanol with acetic anhydride or acetyl chloride. Related methods include photoredox-catalyzed fluorination of cyclopropyl precursors .

- Applications : Serves as a building block in drug discovery, particularly for modulating lipophilicity and bioavailability .

Structural and Functional Group Variations

The table below compares (2,2-difluorocyclopropyl)methyl acetate with six structurally related compounds:

*Example structure: N-[(2,2-difluorocyclopropyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide .

Key Research Findings

Reactivity and Stability

- The acetate and benzoate esters exhibit distinct lipophilicities due to their ester groups. The benzoate derivative (logP ~3.5) is more lipophilic than the acetate (logP ~1.8), influencing retention times in supercritical fluid chromatography (SFC) .

- The amide derivative (e.g., N-[(2,2-difluorocyclopropyl)methyl]carboxamide) shows enhanced metabolic stability compared to esters, making it suitable for oral drug formulations .

- 1-(2,2-Difluorocyclopropyl)ethan-1-amine demonstrates versatility in agrochemicals, where its amine group enables selective pesticide design .

Chiral Recognition

- Fluorinated cyclopropanes like the benzoate ester exhibit unique chiral recognition in SFC, attributed to interactions between the difluorocyclopropyl group and polysaccharide-based stationary phases .

Actividad Biológica

(2,2-Difluorocyclopropyl)methyl acetate is a synthetic organic compound notable for its unique bicyclic structure and the presence of a difluorocyclopropane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of (2,2-Difluorocyclopropyl)methyl acetate, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₅H₈F₂O₂

- Molecular Weight : 150.12 g/mol

- Structural Features : The compound features a cyclopropyl ring with two fluorine atoms and an acetate group, influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing difluorocyclopropane units exhibit significant biological activities. Specifically, (2,2-Difluorocyclopropyl)methyl acetate has been associated with inhibitory effects against specific mutations in the KRAS gene, particularly the KRAS G12D mutation. This mutation is prevalent in various cancers and represents a significant target for therapeutic intervention.

The compound's ability to impair KRAS function suggests potential applications as an antitumor agent. Studies have shown that (2,2-Difluorocyclopropyl)methyl acetate can disrupt the interaction between mutant KRAS and downstream signaling partners, thereby inhibiting cancer cell proliferation.

Synthesis Methods

Several methods have been explored for synthesizing (2,2-Difluorocyclopropyl)methyl acetate. Notable approaches include:

- Difluorocyclopropanation : Utilizing difluorocarbene sources such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) to generate difluorocyclopropanes.

- Reactions with Alkenes : The reaction of alkenes with difluorocarbene precursors has shown high yields of difluorinated products under optimized conditions.

Case Study 1: Antitumor Activity

A study focused on the effects of (2,2-Difluorocyclopropyl)methyl acetate on KRAS G12D mutant cell lines demonstrated:

- Inhibition Rate : The compound exhibited a significant inhibition rate of over 70% in cell viability assays.

- Mechanistic Insights : Further analysis revealed that the compound interferes with downstream signaling pathways activated by mutant KRAS.

Case Study 2: Binding Affinity Studies

Research examining the binding affinity of (2,2-Difluorocyclopropyl)methyl acetate to proteins involved in KRAS signaling pathways showed:

- Binding Characteristics : The compound displayed high affinity for specific protein targets associated with tumor growth.

- Potential for Drug Development : These findings suggest that this compound could serve as a lead candidate in developing targeted therapies for cancers driven by KRAS mutations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2,2-Difluorocyclopropyl)methyl acetate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,1-Difluoro-2-methylcyclopropane | Difluorinated cyclopropane | Used in organic synthesis; less complex |

| 3-Fluoro-3-methylcyclobutane | Fluorinated cyclobutane | Exhibits different reactivity patterns |

| 2-Methylenepropane-1,3-diyl diacetate | Methylene linkages and acetate groups | Similar functional groups but lacks fluorination |

The specific arrangement of fluorine atoms and dual acetate functionalities in (2,2-Difluorocyclopropyl)methyl acetate enhances its biological activity against cancer-related mutations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.